2-(Cyclohexyloxy)pyrazine
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Overview
Description
2-(Cyclohexyloxy)pyrazine is an organic compound that belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds containing a nitrogen atom at positions 1 and 4 of the six-membered ring. This compound is characterized by the presence of a cyclohexyloxy group attached to the pyrazine ring, which imparts unique chemical and physical properties.
Mechanism of Action
Target of Action
It is known that pyrrolopyrazine derivatives, which include 2-(cyclohexyloxy)pyrazine, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance stabilized carbocation . This could potentially be a part of the mechanism of action of this compound.
Biochemical Pathways
It is known that pyrrolopyrazine derivatives have exhibited more activity on kinase inhibition , suggesting that they may affect pathways involving kinases.
Result of Action
It is known that pyrrolopyrazine derivatives have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Action Environment
It is known that the success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This suggests that the action of this compound may also be influenced by similar factors.
Preparation Methods
The synthesis of 2-(Cyclohexyloxy)pyrazine can be achieved through several synthetic routes. One common method involves the reaction of pyrazine with cyclohexanol in the presence of an acid catalyst to form the desired product. Another approach is the nucleophilic substitution reaction where a halogenated pyrazine reacts with cyclohexanol under basic conditions. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(Cyclohexyloxy)pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the cyclohexyloxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Cyclohexyloxy)pyrazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Comparison with Similar Compounds
2-(Cyclohexyloxy)pyrazine can be compared with other similar compounds, such as:
Pyrazine: The parent compound, which lacks the cyclohexyloxy group and has different chemical and physical properties.
2-Methoxypyrazine: A similar compound with a methoxy group instead of a cyclohexyloxy group, which affects its reactivity and applications.
2-(Cyclohexylamino)pyrazine: Another derivative with an amino group, which has different biological activities and uses.
Properties
IUPAC Name |
2-cyclohexyloxypyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-4-9(5-3-1)13-10-8-11-6-7-12-10/h6-9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQXGYWEAHMWGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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